1S/C12H16N2O2.ClH/c15-11-4-2-1-3-10 (11)14-12 (16)9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2, (H,14,16);1H
.
The synthesis of N-(2-hydroxyphenyl)piperidine-4-carboxamide derivatives involves multiple steps, often employing reactions like amide coupling, alkylation, and ring formation. Specific synthetic routes vary depending on the desired substitutions on the core structure. For instance, the synthesis of TAK-220, a potent CCR5 antagonist, involves incorporating a carbamoyl group into the phenyl ring and optimizing for metabolic stability and potency. []
Several N-(2-hydroxyphenyl)piperidine-4-carboxamide derivatives exhibit potent interactions with opioid receptors, specifically the mu (μ), kappa (κ), and delta (δ) subtypes. [, , , ] The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold represents a crucial pharmacophore for opioid receptor antagonism. [, ]
The physicochemical properties of N-(2-hydroxyphenyl)piperidine-4-carboxamide derivatives vary depending on the specific substituents. Factors such as lipophilicity, molecular weight, and hydrogen bonding capacity are modulated through structural modifications, influencing their pharmacological properties such as potency, selectivity, and pharmacokinetic profile. [, , , , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: